2-Ethoxy-5-iodonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

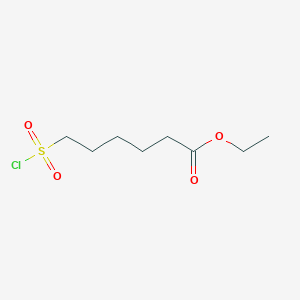

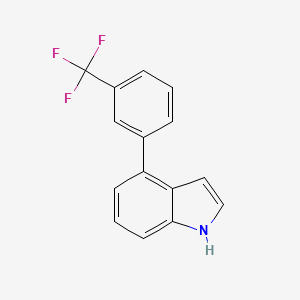

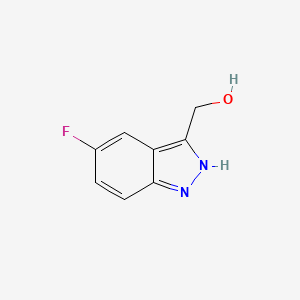

2-Ethoxy-5-iodonicotinic acid (EI) is a heterocyclic organic compound with a five-membered aromatic ring and a carboxylic acid group. It has a molecular formula of C8H8INO3 .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-iodonicotinic acid consists of an ethoxy group (C2H5O-) and an iodonicotinic acid group (C6H3INO3). The molecular weight of the compound is approximately 293.06 Da .

Aplicaciones Científicas De Investigación

2-Ethoxy-5-iodonicotinic acid is a compound of interest in various scientific research fields. While there is a scarcity of direct references to this exact compound in the literature, research on similar compounds provides insights into potential applications and the broader context of its utility. The following paragraphs delve into the scientific research applications of related compounds, which might shed light on the roles and utilities of 2-Ethoxy-5-iodonicotinic acid.

Biochemical and Medicinal Chemistry Applications

Compounds closely related to 2-Ethoxy-5-iodonicotinic acid, particularly those involving iodine and ethoxy groups, are extensively studied for their biochemical and medicinal properties. For example, iodine-containing compounds are known for their role in the synthesis of pharmaceuticals and as intermediates in organic synthesis. The inclusion of an ethoxy group can influence the solubility and reactivity of these compounds, making them suitable for various biochemical applications. The research on 5-oxo-ETE, a potent eosinophil chemoattractant, and its receptor interactions, offers insights into how modifications in the structure, such as introducing iodine or ethoxy groups, could impact biological activity and therapeutic potential (Powell & Rokach, 2005).

Synthetic Applications in Organic Chemistry

In organic chemistry, the structural motifs present in 2-Ethoxy-5-iodonicotinic acid are valuable for the synthesis of complex molecules. Iodine acts as a versatile functional group in organic synthesis, facilitating various transformations, including coupling reactions and functional group interconversions. The ethoxy group can serve as a leaving group or be involved in etherification reactions, contributing to the synthesis of pharmacologically active molecules or materials with specific properties. Research on the synthesis and application of similar compounds, such as N-(arylmethoxy)-2-chloronicotinamides, highlights the utility of such structural components in developing new herbicides with significant activity (Yu et al., 2021).

Safety And Hazards

According to the available safety data, 2-Ethoxy-5-iodonicotinic acid is classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

2-ethoxy-5-iodopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVUWACWJRDVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627324 |

Source

|

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-iodonicotinic acid | |

CAS RN |

335078-07-4 |

Source

|

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)